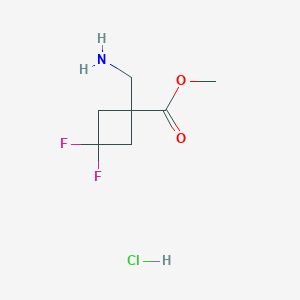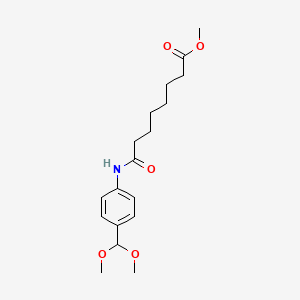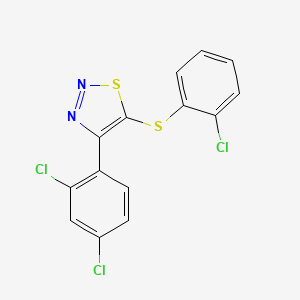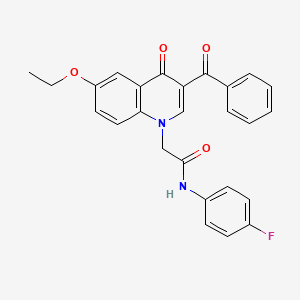
Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hcl” is a complex organic compound. It contains a cyclobutane ring, which is a ring of four carbon atoms, with two fluorine atoms attached to one of the carbons. It also has a carboxylate group (COO-) and an aminomethyl group (NH2CH3) attached to the cyclobutane ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutane ring would likely form the core of the molecule, with the fluorine atoms, carboxylate group, and aminomethyl group attached to it .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The presence of the fluorine atoms and the carboxylate and aminomethyl groups could make it reactive with certain other chemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Fluorinated Analogues : Pavel K. Mykhailiuk et al. (2010) synthesized a new fluorinated analogue of 1-aminocyclobutane-1-carboxylate – 1-amino-3,3-difluorocyclobutanecarboxylic acid, through a six-step process from acetone, highlighting the introduction of difluoro groups into cyclobutane structures for enhanced chemical properties (Mykhailiuk, Radchenko, & Komarov, 2010).
Conformational Analysis : J. Casanovas et al. (2006) conducted a study on the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid, using quantum mechanical calculations to explore the conformational preferences and develop force-field parameters for molecular dynamics simulations, demonstrating the importance of understanding structural constraints in designing compounds with specific biological functions (Casanovas, Zanuy, Nussinov, & Alemán, 2006).
Synthetic Approaches : Matthias Moens et al. (2013) developed a three-step synthesis towards 1-aminomethyl-1-fluorocycloalkanes, starting from methylenecycloalkanes. This method includes bromofluorination, azide substitution, and hydrogenation, showcasing a pathway that could be adapted for synthesizing methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate HCl and related structures (Moens, D’hooghe, & Kimpe, 2013).
Applications in Drug Discovery and Analysis
Radiolabeling and Biodistribution Studies : Meixiang Yu et al. (2003) reported on the radiolabeling and biodistribution of a potential neuroprotective drug, showing the process of labeling with C-11 and PET studies in rats. This research underscores the significance of structural analogs of this compound in neuroprotection and imaging studies (Yu et al., 2003).
PET Ligands for Tumor Detection : L. Martarello et al. (2002) synthesized syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), evaluating their uptake in a rodent model of brain tumors. The study highlights the utility of cyclobutane derivatives in developing PET ligands for tumor imaging, relevant to the structural class of this compound (Martarello et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-5(11)6(4-10)2-7(8,9)3-6;/h2-4,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGAHUAHOPPUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-(5-Methyl-2-furanyl)-1-oxopropyl]amino]benzene-1,4-dicarboxylic acid dimethyl ester](/img/structure/B2692455.png)



![N-(4-isopropylphenyl)-2-(3-oxo-8-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2692461.png)
![N~6~-(3,5-difluorobenzyl)-N~6~-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2692463.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2692467.png)


![5-[(3-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2692471.png)
![2-[(2-Hydroxypropyl)amino]propan-1-ol](/img/structure/B2692474.png)
![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2692475.png)